molecular formula C9H14O5 B14140998 1-Ethoxy-1-oxopropan-2-yl 3-oxobutanoate CAS No. 71784-37-7

1-Ethoxy-1-oxopropan-2-yl 3-oxobutanoate

Cat. No.: B14140998
CAS No.: 71784-37-7
M. Wt: 202.20 g/mol
InChI Key: BTCYFWDWPKLJCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxy-1-oxopropan-2-yl 3-oxobutanoate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and versatility. The compound’s molecular formula is C9H14O5, and it is characterized by the presence of both ester and ketone functional groups .

Preparation Methods

The synthesis of 1-Ethoxy-1-oxopropan-2-yl 3-oxobutanoate can be achieved through several synthetic routes. One common method involves the esterification of 3-oxobutanoic acid with 1-ethoxy-1-oxopropan-2-ol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion . Industrial production methods may involve continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

1-Ethoxy-1-oxopropan-2-yl 3-oxobutanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include carboxylic acids, alcohols, and substituted esters .

Scientific Research Applications

1-Ethoxy-1-oxopropan-2-yl 3-oxobutanoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which 1-Ethoxy-1-oxopropan-2-yl 3-oxobutanoate exerts its effects involves interactions with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzymatic catalysis and metabolic transformations .

Comparison with Similar Compounds

1-Ethoxy-1-oxopropan-2-yl 3-oxobutanoate can be compared with similar compounds such as:

    1-Ethoxy-1-oxopropan-2-yl acetate: Similar in structure but with an acetate group instead of a 3-oxobutanoate group.

    1-Ethoxy-1-oxopropan-2-yl 2-oxobutanoate: Differing by the position of the ketone group.

    1-Ethoxy-1-oxopropan-2-yl 3-oxopentanoate: Featuring a longer carbon chain.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

71784-37-7

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

IUPAC Name

(1-ethoxy-1-oxopropan-2-yl) 3-oxobutanoate

InChI

InChI=1S/C9H14O5/c1-4-13-9(12)7(3)14-8(11)5-6(2)10/h7H,4-5H2,1-3H3

InChI Key

BTCYFWDWPKLJCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC(=O)CC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.